Z-Dap(Boc)-OH

Descripción

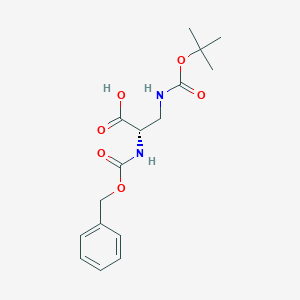

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6/c1-16(2,3)24-14(21)17-9-12(13(19)20)18-15(22)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKGPJRAGHSOLM-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373309 | |

| Record name | L-N-Cbz-3-N-Boc-Amino-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16947-84-5 | |

| Record name | L-N-Cbz-3-N-Boc-Amino-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha-Benzyloxycarbonyl-N-beta-(t-butyloxycarbonyl)-L-2,3-diaminopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Z Dap Boc Oh for Research Purposes

Stereoselective Synthesis Strategies for Z-Dap(Boc)-OH

The synthesis of this compound with high stereochemical purity is paramount for its application in creating well-defined molecular architectures. Research efforts have focused on developing enantioselective pathways and ensuring the preservation of the desired stereochemistry throughout the synthetic sequence.

Enantioselective Synthesis Pathways and Mechanisms

The enantioselective synthesis of this compound and related orthogonally protected Dap derivatives often commences from readily available chiral starting materials. A common and efficient strategy employs a Curtius rearrangement of a protected aspartic acid derivative. sci-hub.storganic-chemistry.org This approach typically starts with commercially available N(α)-Boc-Asp(OBn)-OH. sci-hub.storganic-chemistry.org The key transformation involves the conversion of the side-chain carboxylic acid to an isocyanate, which is then trapped with an appropriate nucleophile, such as benzyl (B1604629) alcohol, to install the β-amino group. organic-chemistry.org The success of the Curtius rearrangement is highly dependent on the proper protection of the α-nitrogen, with studies showing that certain protecting groups can influence the reaction's efficiency. sci-hub.st

Another approach involves the stereoselective reduction of an enone-derived α-amino acid. nih.govacs.org This method allows for the controlled installation of the second amino group via an Overman rearrangement of the resulting allylic alcohol. nih.govacs.org The stereochemical outcome of the reduction can be directed by either the substrate itself or by using chiral reagents. nih.govacs.org For instance, substrate-controlled reduction using bulky reagents like L-selectride can yield the erythro diastereomer with high selectivity. nih.govacs.org

Research on Preservation and Determination of Stereochemical Purity

Maintaining the stereochemical integrity of this compound during its synthesis and subsequent reactions is critical. Epimerization, the unwanted inversion of a stereocenter, is a potential side reaction during peptide synthesis, particularly during the activation of the carboxyl group. mdpi.com The formation of an oxazol-5(4H)-one intermediate is a common mechanism for racemization. mdpi.com

To ensure the stereochemical purity of the final product, various analytical techniques are employed. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a powerful method for resolving enantiomers and determining the enantiomeric excess of the synthesized compound. pitt.edu While standard reversed-phase HPLC cannot separate enantiomers, it can be used to resolve diastereomers, which can be a useful tool in assessing stereochemical purity during synthesis. pitt.edu Nuclear Magnetic Resonance (NMR) spectroscopy is also utilized for structural characterization and can sometimes be used to detect diastereomers. nih.gov

Orthogonal Protecting Group Strategies in Diaminopropionic Acid Derivatives Research

The utility of this compound in chemical synthesis is largely attributed to the orthogonal nature of its protecting groups, the benzyloxycarbonyl (Z) and the tert-butoxycarbonyl (Boc) groups. This orthogonality allows for the selective removal of one protecting group while the other remains intact, enabling stepwise functionalization of the diaminopropionic acid scaffold.

Comparative Analysis of Z/Boc Orthogonality with Other Protecting Schemes (e.g., Fmoc/Boc, Boc/Alloc)

The Z/Boc protecting group strategy is a well-established combination in peptide synthesis. The Z group is typically removed by catalytic hydrogenation, while the Boc group is labile to acidic conditions. masterorganicchemistry.com This allows for selective deprotection and subsequent elaboration at either the α- or β-amino group.

Another orthogonal protecting group combination is Boc/Alloc, where the allyloxycarbonyl (Alloc) group can be removed under palladium-catalyzed conditions. This provides an additional layer of selectivity for complex syntheses. rsc.org

The following table provides a comparative overview of common orthogonal protecting group schemes.

| Protecting Group Combination | α-Amino Protection | β-Amino/Side-Chain Protection | Deprotection Condition for α-Amino Group | Deprotection Condition for β-Amino/Side-Chain Group | Orthogonality |

| Z/Boc | Z | Boc | Catalytic Hydrogenation | Acid (e.g., TFA) | High |

| Fmoc/Boc | Fmoc | Boc | Base (e.g., Piperidine) | Acid (e.g., TFA) | Very High |

| Boc/Alloc | Boc | Alloc | Acid (e.g., TFA) | Pd(0) catalyst | Very High |

| Boc/Bzl | Boc | Bzl | Moderate Acid (e.g., TFA) | Strong Acid (e.g., HF) | Quasi-orthogonal |

Selective Deprotection Methodologies for Z and Boc Groups under Controlled Conditions

The selective removal of the Z and Boc protecting groups is a cornerstone of their utility in synthetic chemistry.

Boc Group Deprotection: The tert-butoxycarbonyl (Boc) group is readily cleaved under acidic conditions. A common reagent for this purpose is trifluoroacetic acid (TFA), often used in a solution with dichloromethane (B109758) (DCM). peptide.com The mechanism involves the formation of a tert-butyl cation, which can potentially alkylate sensitive amino acid residues. To prevent this, scavengers are often added to the deprotection cocktail. masterorganicchemistry.compeptide.com Studies have also explored the use of hydrogen chloride (HCl) in anhydrous dioxane for the selective deprotection of Nα-Boc groups in the presence of other acid-labile groups like tert-butyl esters. researchgate.net

Z Group Deprotection: The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenation, using a palladium catalyst (e.g., Pd/C) and a hydrogen source. masterorganicchemistry.com This method is generally mild and does not affect most other protecting groups, including Boc. Strong acids can also cleave the Z group, but this method is less selective.

The ability to selectively deprotect either the α- or β-amino group of this compound allows for the directional synthesis of peptides and other complex molecules. For instance, selective removal of the Boc group allows for functionalization at the β-amino position, while removal of the Z group opens up the α-amino position for peptide bond formation.

Advanced Chemical Reactions and Functionalization Studies of this compound

This compound serves as a versatile building block for a variety of advanced chemical reactions and functionalization studies, extending its utility beyond simple peptide synthesis.

Once one of the protecting groups is selectively removed, the free amino group can participate in a range of chemical transformations. For example, the free amine can undergo acylation, alkylation, or be used in the formation of various heterocyclic structures.

Research has shown that derivatives of Dap can be incorporated into peptides to create molecules with unique properties. For instance, Dap has been used to probe protein and peptide structure and function. sci-hub.st It can be used to create cyclic and branched peptides, as well as peptides with side-chain modifications. rsc.orgsigmaaldrich.com

Furthermore, this compound has been utilized in the synthesis of more complex molecules, such as in the preparation of ester derivatives of betulinic acid. mdpi.com In these studies, the carboxylic acid of this compound is activated and reacted with other molecules to form ester linkages. mdpi.com

The following table summarizes some of the key reactions and functionalizations involving this compound and its derivatives.

| Reaction Type | Reagents and Conditions | Functional Group Targeted | Resulting Modification |

| Peptide Coupling | Coupling reagents (e.g., DCC, HATU), base | α-Amino group (after Z deprotection) | Formation of a peptide bond |

| Acylation | Acyl chlorides, anhydrides | β-Amino group (after Boc deprotection) | Formation of an amide bond |

| Esterification | Alcohols, coupling agents | Carboxylic acid group | Formation of an ester linkage |

| Cyclization | Intramolecular coupling | α-Amino and carboxylic acid groups | Formation of a lactam ring |

Research on Selective Derivatization at the β-Amino Group

The strategic importance of this compound lies in the ability to selectively deprotect and functionalize the β-amino group. This process is central to creating peptides with modified side chains or for introducing labels and other moieties at a specific position. The typical research workflow involves the selective removal of the acid-labile Boc group, which exposes a nucleophilic primary amine at the β-position, while the Z-protected α-amino group and the carboxylic acid remain intact. bzchemicals.com

Once deprotected, the free β-amino group is available for a variety of derivatization reactions. Research has demonstrated that this newly exposed amine can undergo nucleophilic substitution reactions with reagents like acyl chlorides and anhydrides to form new amide bonds. For instance, fluorescent tags, such as a dansyl group, can be conjugated to the β-amino position, creating fluorescently labeled amino acid derivatives for use in imaging studies or binding assays. This selective derivatization is also key to synthesizing branched peptides, where a second peptide chain is initiated from the side chain of the diaminopropionic acid residue. bzchemicals.com

The general protocol for this selective derivatization can be summarized as follows:

Selective Deprotection: The peptide or amino acid containing the this compound residue is treated with a strong acid, most commonly trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). peptide.com This cleaves the Boc group, leaving the Z-group untouched.

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to liberate the free β-amino group.

Derivatization: The desired functional group is introduced by reacting the compound with an appropriate electrophile (e.g., an activated ester, acyl chloride, or isothiocyanate).

This methodology allows for the precise installation of functionalities, a critical capability in the development of peptide-based drugs and research tools.

Investigation of Coupling Reactions in Peptide Bond Formation

This compound is extensively used as a building block in both solution-phase and solid-phase peptide synthesis (SPPS). sigmaaldrich.comgoogle.com Research in this area focuses on optimizing the conditions for incorporating this sterically demanding amino acid derivative into a growing peptide chain efficiently and without racemization.

The core of this process is the activation of the carboxylic acid group of this compound, which allows it to form a peptide bond with the free N-terminal amine of another amino acid or a resin-bound peptide. uni-kiel.de A variety of coupling reagents have been investigated for this purpose.

Interactive Table: Common Coupling Reagents Used with this compound

| Coupling Reagent | Abbreviation | Additive | Key Features | Reference |

|---|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | HOBt, HOSu | Standard, cost-effective reagent; byproduct (DCU) is insoluble. | bachem.com |

| N,N'-Diisopropylcarbodiimide | DIC | HOBt, Oxyma Pure | Byproduct is soluble, simplifying purification in SPPS. | bachem.com |

| (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | PyBOP | - | Efficient phosphonium (B103445) salt reagent with reduced risk of hazardous byproducts compared to BOP. | bachem.compeptide.com |

| (Benzotriazol-1-yl)oxytripyrrolidinophosphonium hexafluorophosphate | HBTU | HOBt | Popular aminium/uronium salt reagent, fast reactions. | peptide.comtradekorea.comsigmaaldrich.com |

| (7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | HOAt | Highly efficient, reacts faster with less epimerization than HBTU, ideal for difficult couplings. | peptide.comtradekorea.comsigmaaldrich.com |

Studies have shown that for difficult couplings, such as those involving sterically hindered amino acids like Dap derivatives, more powerful activating agents like HATU are often preferred. peptide.comsigmaaldrich.com The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivatives (HOAt) is a common practice to suppress racemization and improve coupling efficiency by forming an active ester intermediate. uni-kiel.depeptide.com Research findings indicate that coupling reactions using this compound are generally efficient, enabling its incorporation into complex peptide sequences, which is crucial for studying protein interactions and developing therapeutic peptides.

Studies on Nucleophilic Substitution Reactions

The functional groups of this compound are primarily involved in amide bond formation, but the nucleophilic character of its amino groups, once deprotected, is the subject of specific research studies. The β-amino group, in particular, becomes a potent nucleophile after the removal of the Boc protecting group.

Research into nucleophilic substitution reactions focuses on the reaction of this deprotected β-amino group with various electrophiles. These studies are fundamental for peptide modification and bioconjugation. For example, the β-amino group can be alkylated by reacting it with alkyl halides, a transformation that introduces new side-chain structures. It can also be acylated with activated carboxylic acids or their derivatives, which is a key step in creating branched peptides or attaching linker molecules for drug delivery systems.

The general conditions for these reactions involve:

Deprotection: Removal of the Boc group using TFA.

Reaction with Electrophile: Introduction of an acyl chloride, anhydride, or alkyl halide, often in the presence of a base to scavenge the acid produced during the reaction.

These studies are crucial for expanding the chemical toolbox available for peptide chemists, allowing for the synthesis of peptidomimetics and other complex molecules with tailored properties. The ability to selectively perform nucleophilic substitution on the β-amino group underpins the utility of this compound in creating structurally diverse and functionally optimized peptides.

Industrial-Scale Synthetic Approaches and Process Optimization Research for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound requires significant process optimization to ensure cost-effectiveness, scalability, and high purity. Research in this area focuses on developing robust and efficient synthetic routes.

One common laboratory-scale approach starts from commercially available and relatively inexpensive amino acids like L-serine or L-alanine. mdpi.comorgsyn.org A synthetic strategy starting from L-serine, for instance, involves converting the hydroxyl group into a leaving group, followed by substitution with an azide (B81097), reduction to the amine, and subsequent orthogonal protection of the two amino groups and the carboxylic acid. mdpi.com

For industrial applications, these multi-step syntheses are optimized to minimize purification steps and maximize yield. Key areas of process optimization research include:

Route Scouting: Identifying the most efficient synthetic pathway, often starting from readily available precursors like 2,3-diaminopropionic acid or L-serine. mdpi.com

Reagent and Solvent Selection: Choosing less expensive and more environmentally benign reagents and solvents. For example, replacing hazardous reagents with safer alternatives and implementing solvent recycling systems.

Process Technology: Implementing modern production technologies such as continuous flow reactors. Flow chemistry can significantly reduce reaction times, improve heat transfer and safety, and allow for in-line purification, leading to higher throughput and consistency. Research has shown that steps like the introduction of the Z-group can be performed in minutes in a flow system, compared to hours in a traditional batch process, with conversions reaching over 95%.

Purification: Developing scalable purification methods, such as industrial-scale recrystallization or chromatography, to achieve the high purity (often >99%) required for pharmaceutical and research applications. sigmaaldrich.com

These optimization efforts are critical for making this compound and other protected amino acids economically viable for use in the large-scale production of peptide-based therapeutics and other high-value chemical products.

Applications of Z Dap Boc Oh in Peptide Chemistry and Bioconjugation Research

Solid-Phase Peptide Synthesis (SPPS) Utilizing Z-Dap(Boc)-OH Derivatives

In SPPS, this compound is incorporated using standard protocols. The benzyloxycarbonyl (Z) group protects the α-amino group, which is typically deprotected to allow peptide chain elongation, while the tert-butyloxycarbonyl (Boc) group on the β-amino group remains intact until a later stage for specific modifications or cyclization. This orthogonal protection strategy is key to its utility. sigmaaldrich.comsigmaaldrich.cnpeptide.com

This compound is coupled to the growing peptide chain via its free carboxylic acid group, typically after activation. The Z group on the α-amino terminus is then removed under conditions such as catalytic hydrogenation or strong acid treatment, allowing the next N-protected amino acid to be added, thereby extending the linear peptide sequence. sigmaaldrich.comsigmaaldrich.cn This process introduces a Dap residue with a protected β-amino group into the peptide backbone.

The presence of the protected β-amino group on the incorporated Dap residue makes this compound an invaluable tool for constructing cyclic peptides and peptide mimetics. After deprotection of the Boc group, the exposed β-amino group can participate in cyclization reactions, forming amide bonds or other linkages. This cyclization rigidifies the peptide structure, often leading to enhanced metabolic stability, increased binding affinity, and improved selectivity for target molecules. nih.govuu.nl Peptide mimetics, which mimic the structural or functional properties of peptides but may incorporate non-peptide elements, also benefit from the precise positioning of reactive groups offered by Dap derivatives.

This compound is instrumental in strategies that employ "click chemistry" for peptide cyclization, particularly for creating disulfide bond mimetics. Following Boc deprotection, the β-amino group can be functionalized, for instance, by conversion to an azide (B81097) or an alkyne. This modified Dap residue can then undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a complementary functional group elsewhere in the peptide chain, forming a stable 1,2,3-triazole ring. This triazole linkage serves as a robust mimic for disulfide bonds, offering improved stability against reducing agents and proteases. This methodology is widely used for macrocyclization, leading to peptides with constrained conformations and enhanced biological activity. rsc.orgresearchgate.net

Bioconjugation Strategies Employing this compound

The side-chain amino group of Dap, once deprotected from its Boc protection, provides a versatile handle for conjugating peptides to other molecules, enabling targeted delivery systems, labeling, and diagnostic tools.

The β-amino group of Dap, revealed after selective Boc deprotection, allows for site-specific labeling of peptides. This amino group can be reacted with various tags, such as fluorescent probes, biotin, or affinity labels, without interfering with the main peptide backbone or other functional groups. This precise labeling is crucial for tracking peptide localization within cells, studying protein-protein interactions, or developing diagnostic assays. Derivatives like DanAla, used for live-cell imaging, are synthesized using Dap precursors.

Peptides incorporating Dap residues, synthesized using this compound, are frequently conjugated to larger biomolecules or nanoparticles to create targeted delivery systems. The deprotected β-amino group can serve as an attachment point for linking peptides to antibodies, liposomes, polymers, or other drug carriers. This conjugation strategy is employed in developing targeted therapies, where the peptide moiety directs the carrier to specific cells or tissues, enhancing drug efficacy and reducing off-target effects. For example, peptides modified with lipid anchors via a Dap moiety have been used in lipid nanoparticle formulations for targeted delivery. beilstein-journals.orgmdpi.comgoogle.com Furthermore, Dap-rich peptides themselves are explored as gene delivery vectors, forming polyplexes with DNA or RNA to protect them from degradation and facilitate cellular uptake. google.comnih.govnih.gov

Development of Fluorescent Peptide Sensors and Probes

This compound can be strategically incorporated into peptide sequences to create fluorescent probes. The diaminopropionic acid moiety offers a site for conjugation with fluorophores, either directly or after selective deprotection. This allows for the development of peptides that can report on biological events or environments through fluorescence emission. Such probes are instrumental in visualizing cellular processes, tracking peptide localization, and detecting specific biomolecules in complex biological systems. While specific research citing this compound in fluorescent probe development was not directly found in the provided snippets, the general utility of diaminopropionic acid derivatives in creating functionalized peptides for sensing applications is well-established in the field.

Conformational Analysis of Peptides Containing this compound Residues

The incorporation of modified amino acids like this compound can significantly influence the secondary structure of peptides. Understanding these conformational changes is crucial for designing peptides with specific biological activities.

Diaminopropionic acid residues, when incorporated into peptide chains, can act as conformational constraints or initiators for specific secondary structures. The presence of the additional amino group, protected by Boc, and the Z-protected alpha-amino group, can alter the local peptide backbone geometry. This can promote the formation of β-turns, which are important for protein folding and molecular recognition, or influence the propensity for helical structures. By analyzing peptides containing this compound, researchers can gain insights into how such modified residues dictate peptide folding patterns, which is essential for structure-activity relationship studies.

Engineering of Peptides with Enhanced Enzymatic Stability and Bioavailability

A significant challenge in peptide therapeutics is their susceptibility to enzymatic degradation and low bioavailability. The strategic incorporation of unnatural amino acids, including modified diaminopropionic acid derivatives, is a key strategy to overcome these limitations.

The replacement of natural amino acids with D-amino acids or other unnatural variants, such as diaminopropionic acid derivatives, has been shown to enhance resistance to proteolytic enzymes nih.govnih.govresearchgate.net. These modifications can disrupt the recognition sites for peptidases, thereby increasing the peptide's half-life in biological systems nih.govnih.govresearchgate.net. For instance, studies have demonstrated that substituting L-amino acids with their D-enantiomers or other unnatural amino acids can lead to remarkably enhanced plasma stability and improved in vivo activity nih.govnih.gov.

Furthermore, strategies involving chemical modifications, including the use of protected amino acids like this compound, can contribute to improved bioavailability. While direct citations for this compound specifically in enhancing bioavailability were not found, the broader field of peptide drug development utilizes protected amino acids and unnatural amino acid substitutions to protect peptides from degradation and improve their absorption and distribution nih.govresearchgate.netgoogle.com. The Boc and Z protecting groups themselves can be removed under specific conditions, allowing for controlled release or further functionalization, which are principles applied in prodrug design and peptide engineering for better pharmacokinetic profiles nih.govresearchgate.netchemimpex.com.

Advanced Spectroscopic and Analytical Characterization in Z Dap Boc Oh Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for elucidating the detailed structural features of Z-Dap(Boc)-OH, including the identification of its constituent functional groups and their spatial relationships.

Elucidation of Protecting Group Signals and Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides characteristic signals that confirm the presence and environment of the benzyloxycarbonyl (Z) and tert-butyloxycarbonyl (Boc) protecting groups, as well as the diaminopropionic acid (Dap) backbone.

Benzyloxycarbonyl (Z) Group: The Z group typically exhibits a singlet for the benzylic methylene (B1212753) (-CH₂-) protons in the range of δ 5.0-5.2 ppm. The aromatic protons of the phenyl ring appear as a multiplet in the δ 7.2-7.4 ppm region. chemicalbook.comspectrabase.comnih.govchemicalbook.comnih.gov

tert-Butyloxycarbonyl (Boc) Group: The tert-butyl protons of the Boc group are highly characteristic, appearing as a sharp singlet due to the nine equivalent methyl protons, typically in the δ 1.4-1.5 ppm range. nih.govspectrabase.comchemicalbook.com The carbonyl carbon of the Boc group is observed in the ¹³C NMR spectrum around δ 153-155 ppm. mdpi.comrsc.org

Diaminopropionic Acid (Dap) Backbone: The L-2,3-diaminopropionic acid backbone contributes signals from the α-carbon proton (CH), the β-methylene protons (CH₂), and the amino group protons. The α-CH proton typically appears as a multiplet, influenced by adjacent chiral centers and protecting groups. The β-CH₂ protons are diastereotopic and often present as complex multiplets. The exact chemical shifts and splitting patterns are highly dependent on the solvent and the specific configuration of the molecule. hmdb.cahmdb.canih.gov For instance, the proton NMR of 2,3-diaminopropionic acid itself shows signals for the α-CH, β-CH₂, and amino protons. hmdb.cahmdb.cachemicalbook.com

A typical ¹H NMR spectrum of this compound would therefore display distinct signals for the Z group's benzylic methylene and aromatic protons, the Boc group's tert-butyl protons, and the characteristic multiplets for the Dap backbone protons.

Conformational Studies using 2D NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for establishing connectivity and spatial proximity between atoms, thereby enabling conformational analysis.

COSY and HSQC: These techniques help in assigning proton and carbon signals and establishing through-bond correlations within the molecule. HSQC, for example, correlates directly bonded ¹H and ¹³C nuclei, aiding in the assignment of the Dap backbone protons and carbons. hmdb.ca

NOESY: NOESY experiments are particularly valuable for conformational studies as they reveal through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. For protected amino acids and peptides, NOESY spectra can provide insights into the preferred conformations, such as β-turns or helical structures, by identifying inter-residue NOEs. acs.orgcnr.itresearchgate.netscirp.orgresearchgate.netmdpi.comresearchgate.net For this compound, NOESY can help understand the spatial arrangement of the protecting groups relative to the amino acid backbone, which is important for predicting its behavior in peptide synthesis and in solution. nih.govacs.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is vital for confirming the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation

HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the molecular ion. For this compound (C₁₆H₂₂N₂O₆), the calculated exact mass is approximately 338.1478 g/mol . HRMS experiments would confirm this precise mass, distinguishing it from other compounds with similar nominal masses. hmdb.caphenomenex.comsigmaaldrich.comwatanabechem.co.jp

MALDI-TOF Mass Spectrometry for Peptide Modification Analysis

Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for analyzing larger molecules, including peptides. While primarily used for intact peptides or proteins, it can also be employed to confirm the successful incorporation of modified amino acids like this compound into a peptide chain or to analyze potential modifications that might occur during synthesis or storage. By analyzing the mass-to-charge ratio (m/z) of the ionized species, MALDI-TOF can verify the mass of a peptide containing a this compound residue, thereby confirming its presence and integrity within a larger molecular structure. medchemexpress.com

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of this compound and, critically, its enantiomeric purity, which is paramount for its application in stereospecific peptide synthesis.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is routinely used to determine the chemical purity of this compound. Typical methods involve a C18 column with a mobile phase gradient of acetonitrile (B52724) and water, often with a small percentage of trifluoroacetic acid (TFA) as an ion-pairing agent. Detection is usually performed using UV absorbance at wavelengths like 214 nm or 220 nm. phenomenex.comsigmaaldrich.comwatanabechem.co.jpbldpharm.comsigmaaldrich.comsigmaaldrich.cnavantorsciences.com Purity is typically reported as a percentage area of the main peak. sigmaaldrich.comwatanabechem.co.jpbldpharm.comsigmaaldrich.comsigmaaldrich.cnavantorsciences.com

Chiral HPLC: To ensure the stereochemical integrity, chiral HPLC is employed to determine the enantiomeric excess (ee). This technique utilizes chiral stationary phases (CSPs) designed to interact differently with enantiomers. Common CSPs are based on polysaccharide derivatives or amino acid derivatives. phenomenex.comresearchgate.netzendy.ioyakhak.org The mobile phase composition, temperature, and flow rate are optimized to achieve baseline separation of the L- and D-enantiomers. For amino acid derivatives, enantiomeric purity is often required to be >99.0% ee. phenomenex.com The ability to resolve enantiomers is critical, as the presence of the undesired enantiomer can lead to the formation of diastereomeric peptides with altered biological activities. phenomenex.comresearchgate.netzendy.ioyakhak.org

Z Dap Boc Oh in Medicinal Chemistry and Biological Research

Design and Synthesis of Enzyme Inhibitors and Antagonists

Targeting Bacterial Enzymes (e.g., Sortase A)

The development of novel antibacterial agents often involves targeting essential bacterial enzymes. Sortase A (SrtA) is a key enzyme in Gram-positive bacteria, responsible for anchoring surface proteins to the cell wall, and is considered a promising target for anti-infective therapies acs.org, nih.gov, nih.gov, researchgate.net. While specific examples directly detailing the use of Z-Dap(Boc)-OH in Sortase A inhibitors are not extensively detailed in the provided literature, diaminopropionic acid (Dap) derivatives have been explored in antibacterial contexts. For instance, research on diaminopimelic acid (DAP) derivatives has shown potential as inhibitors of bacterial enzymes involved in cell wall synthesis, such as dapF nih.gov, mdpi.com. These studies synthesized thiazole (B1198619) and oxazole (B20620) analogues of DAP, demonstrating significant antibacterial efficacy. The docking scores of these compounds with dapF were favorable, suggesting precise interaction with the enzyme's active site nih.gov, mdpi.com. Furthermore, aryl (β-amino)ethyl ketones have been identified as covalent inhibitors of Sortase enzymes, highlighting the relevance of β-amino functionalities, which are present in Dap derivatives nih.gov, researchgate.net.

Modulation of Protein-Protein Interactions (e.g., Keap1-Nrf2, Tankyrase 1)

Modulating protein-protein interactions (PPIs) is a critical strategy in drug discovery. This compound has been utilized in the discovery of inhibitors targeting PPIs. In the context of Tankyrase 1 (TNKS1) inhibition, this compound has been employed in the synthesis of DNA-encoded chemical libraries (DECLs) for high-throughput screening nih.gov. These libraries are designed to identify small molecules that can modulate the activity of targets like Tankyrase 1. While this compound itself may not be the final active compound, its role as a building block in generating diverse chemical entities for screening is significant nih.gov.

Structure-Activity Relationship (SAR) Studies of Dap-Containing Bioactive Compounds

Optimization of Recognition Sequences and Warhead Functionality in Inhibitor Design

In the design of enzyme inhibitors, the interplay between recognition sequences and the reactive "warhead" is crucial for achieving potent and selective activity. Dap residues can be strategically placed within peptidomimetic sequences to optimize interactions with enzyme active sites or to serve as handles for attaching functional moieties. For instance, Dap has been used as a linker to couple furan (B31954) moieties in peptide dimers, exploring its role in optimizing cross-linking efficiency and reactivity frontiersin.org. SAR studies involving covalent protease inhibitors highlight the importance of matching a reactive warhead with a suitable peptidomimetic sequence to ensure affinity and selectivity, while minimizing off-target binding nih.gov. The design of peptide drug conjugates also involves the strategic placement of warheads and linkers, where Dap could potentially be incorporated to modulate properties elte.hu.

Impact of Dap Incorporation on Biological Activity Profiles

Compound Information Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features / Applications |

| This compound | 16947-84-5 | C₁₆H₂₂N₂O₆ | 338.36 | Building block for peptide synthesis, medicinal chemistry, bioconjugation, material science. Features orthogonal Boc and Z protecting groups. , , nih.gov, chemsrc.com, chemimpex.com, sigmaaldrich.com |

| Thio-DAP (Compound 1) | N/A | N/A | N/A | Analogue of diaminopimelic acid, synthesized for antibacterial activity, acts as a dapF inhibitor. nih.gov, mdpi.com, researchgate.net |

| Oxa-DAP (Compound 2) | N/A | N/A | N/A | Analogue of diaminopimelic acid, synthesized for antibacterial activity, acts as a dapF inhibitor. nih.gov, mdpi.com, researchgate.net |

Data Tables

Table 1: Antibacterial Activity of DAP Analogues Against Tested Bacteria

| Compound | MIC (µg/mL) | ZOI (mm) at 200 µg/mL | Reference |

| Thio-DAP (1) | 70–80 | 22.67 ± 0.58 | nih.gov, mdpi.com |

| Oxa-DAP (2) | 70–80 | N/A | nih.gov, mdpi.com |

| Ciprofloxacin | N/A | 23.67 ± 0.58 | nih.gov, mdpi.com |

Note: ZOI data is provided for comparison with a standard antibiotic.

Table 2: Docking Scores of DAP Analogues with dapF Enzyme

| Compound | Docking Score (kcal/mol) | Interaction Precision | Reference |

| Thio-DAP (1) | -9.823 | More precise | nih.gov, mdpi.com |

| Oxa-DAP (2) | -10.098 | More precise | nih.gov, mdpi.com |

| LL-DAP | -9.426 | Baseline | nih.gov, mdpi.com |

Table 3: Impact of Cationic Amino Acid Substitution on Hemolytic Activity and Therapeutic Index

| Peptide Analogue | Cationic Residue | Hemolytic Activity (μM) | Therapeutic Index | Reference |

| Lys-containing | Lys | 54.3 | 108.6 | nih.gov |

| Dap-containing | Dap | >1148 | >957 | nih.gov |

Note: This table illustrates the significant improvement in selectivity and reduction in toxicity achieved by replacing Lys with Dap in specific antimicrobial peptide designs.

Table 4: Effect of Dap Incorporation on Peptide Helicity

| Peptide Analogue | Cationic Residue | Helicity in Hydrophobic Environment | Reference |

| WT Peptide | N/A | Similar helical content | nih.gov |

| Dap-substituted | Dap | Decreased helicity | mdpi.com |

| Orn-substituted | Orn | Less stable | mdpi.com |

| Dab-substituted | Dab | More stable | mdpi.com |

Note: Helicity is a key factor influencing the biological activity of antimicrobial peptides.

Computational and Theoretical Studies of Z Dap Boc Oh and Its Derivatives

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are indispensable tools for predicting how molecules like Z-Dap(Boc)-OH interact with biological targets, such as proteins or enzymes. These in silico techniques allow researchers to explore potential binding modes and estimate binding affinities without the need for extensive experimental synthesis and screening. Studies involving this compound or its incorporated structures often focus on identifying key residues within the target's active site that mediate binding through hydrogen bonds, hydrophobic interactions, or electrostatic forces. For instance, docking simulations can reveal specific orientations of the this compound moiety within a protein pocket, highlighting which functional groups (e.g., the protected amine, the carboxylic acid, or the peptide backbone) are critical for high-affinity binding. The accuracy of these simulations relies heavily on the quality of the protein structure and the docking algorithm employed, aiming to reproduce experimentally observed binding patterns or predict novel interactions that can be experimentally validated.

Pharmacophore Model Development from Chemical Libraries

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, charged groups) that are necessary for a molecule to exhibit a specific biological activity. When this compound or its derivatives are part of a chemical library screened for activity against a particular target, pharmacophore models can be developed from the active compounds. These models serve as a template for virtual screening of larger databases to identify new lead compounds with similar binding characteristics. The development process typically involves aligning active molecules and identifying common features and their spatial relationships. For this compound, a pharmacophore model might highlight the importance of the protected amine functionalities or the carboxylic acid group, along with their specific spatial orientation relative to other potential interaction points, guiding the design of novel peptidomimetics or small molecules that mimic these key features.

Future Directions and Emerging Research Avenues for Z Dap Boc Oh

Expanding the Scope of Bioconjugation Applications

The dual protection strategy of Z-Dap(Boc)-OH, with the Z group on the side-chain amine and the Boc group on the alpha-amine, offers distinct advantages for selective functionalization in bioconjugation. Future research aims to exploit these orthogonal protecting groups to create novel peptide conjugates for diverse applications, including targeted drug delivery, diagnostic imaging agents, and functional biomaterials. The ability to selectively deprotect either the alpha-amine or the side-chain amine allows for precise control over conjugation strategies. For example, the side-chain amine could be used to attach therapeutic payloads or imaging moieties, while the alpha-amine remains available for peptide chain elongation or other modifications researchgate.netnih.govrsc.org. Research is also exploring the incorporation of Dap residues, and by extension this compound, into peptide scaffolds to enhance their interactions with biological targets or to introduce specific physicochemical properties, such as improved water solubility or altered charge distribution nih.govresearchgate.netmdpi.com. The development of new conjugation chemistries that are compatible with the sensitive protecting groups on this compound will be crucial for unlocking its full potential in this area.

Advanced Therapeutic Development with Dap-Modified Peptides

Diaminopropionic acid (Dap) is increasingly recognized for its potential to confer unique properties to therapeutic peptides. This compound serves as a key intermediate for synthesizing such modified peptides. Future research directions include designing peptides with enhanced stability, targeted delivery, and novel mechanisms of action by incorporating Dap residues. For instance, Dap's positively charged side chain at physiological pH can influence peptide-protein interactions and membrane permeability, making it attractive for antimicrobial peptides or cell-penetrating peptides researchgate.netdrugtargetreview.com. The potential for Dap to modulate peptide conformation and introduce pH-responsiveness is also being investigated for targeted drug delivery to acidic tumor microenvironments nih.govresearchgate.net. Furthermore, Dap-modified peptides are being explored as scaffolds for developing enzyme inhibitors, receptor agonists/antagonists, and peptide-based vaccines. The ability to precisely control the placement and protection of Dap residues using building blocks like this compound is essential for fine-tuning the pharmacological profiles of these advanced therapeutic agents researchgate.netrsc.org.

Integration with Combinatorial Chemistry and High-Throughput Screening

The efficient synthesis and incorporation of this compound into peptide libraries are critical for accelerating drug discovery and material science research. Future efforts will focus on integrating this building block into automated solid-phase peptide synthesis (SPPS) workflows and combinatorial chemistry platforms. This allows for the rapid generation of large libraries of peptides containing Dap, which can then be screened for desired biological activities or material properties using high-throughput screening (HTS) assays aacrjournals.orgnih.govacs.orgmdpi.com. The development of novel "on-bead" or solution-phase screening methods that are compatible with protected amino acids like this compound will be instrumental. Such integration enables the identification of lead compounds with improved efficacy, selectivity, and stability, significantly reducing the time and cost associated with traditional drug discovery pipelines. The use of this compound in fragment-based drug discovery or in the construction of peptidomimetics also represents a promising avenue for expanding therapeutic options.

Compound List

Q & A

Q. How should Z-Dap(Boc)-OH be stored to maintain stability during experimental workflows?

this compound should be stored at -20°C in airtight containers to prevent degradation. Stock solutions prepared in DMSO should be aliquoted to avoid repeated freeze-thaw cycles, which can compromise stability. For short-term use (≤1 month), storage at -20°C is acceptable, but long-term storage (≤6 months) requires -80°C conditions .

| Storage Condition | Maximum Duration | Stability Assurance Tips |

|---|---|---|

| -20°C | 1 month | Aliquot into single-use volumes |

| -80°C | 6 months | Use anhydrous DMSO, avoid moisture |

Q. What analytical methods are recommended for assessing the purity of this compound?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for purity validation. Cross-reference the Certificate of Analysis (COA) provided by suppliers, which typically includes HPLC traces and mass spectrometry (MS) data. For NMR, compare the proton and carbon spectra against published data for Boc-protected amino acid derivatives .

Q. Which solvents are optimal for preparing this compound stock solutions?

this compound is soluble in DMSO, as confirmed by supplier data. For laboratory use, prepare stock solutions at 10 mM in anhydrous DMSO. If solubility issues arise, gently heat the solution to 37°C and sonicate for 5–10 minutes. Avoid aqueous buffers unless the compound is directly used in coupling reactions .

| Solvent | Solubility | Recommended Use Case |

|---|---|---|

| DMSO | High | Stock solutions |

| DMF | Moderate | Solid-phase synthesis |

Q. What is the role of the Boc protecting group in this compound during peptide synthesis?

The tert-butoxycarbonyl (Boc) group protects the β-amino group of diaminopropionic acid (Dap) during peptide chain assembly. It prevents unwanted side reactions, such as acylation or branching, and is selectively removed under acidic conditions (e.g., trifluoroacetic acid) while leaving the Z-group (benzyloxycarbonyl) intact on the α-amino group .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

Low coupling yields often arise from steric hindrance or inadequate activation. Use double coupling protocols with activating agents like HBTU/HOBt or COMU. Monitor reaction progress via Kaiser test or HPLC. Pre-activate this compound for 5 minutes in DMF with DIEA (2–4 eq) before adding to the resin-bound peptide .

Q. What experimental strategies resolve contradictions between theoretical and observed mass spectrometry data for this compound-containing peptides?

Discrepancies may arise from incomplete Boc deprotection or adduct formation. Perform the following:

Q. How should stability studies for this compound be designed under varying pH conditions?

Prepare buffers spanning pH 2–9 (e.g., phosphate, acetate) and incubate this compound at 37°C. Sample aliquots at 0, 24, 48, and 72 hours. Analyze degradation via HPLC and quantify intact compound using UV absorption at 220 nm. Include a DMSO control to isolate pH-specific effects .

Q. What comparative advantages do this compound derivatives offer over other orthogonally protected amino acids in branched peptide synthesis?

The Z-group on the α-amino group allows selective deprotection via hydrogenolysis (Pd/C, H₂), enabling sequential functionalization of the β-amino group post-Boc removal. This dual protection is critical for synthesizing dendrimers or cyclic peptides requiring site-specific modifications .

Q. How can researchers validate the integrity of this compound after long-term storage?

Perform comparative NMR and FT-IR spectroscopy against freshly prepared samples. Key markers include:

- NMR : Boc group tert-butyl signals at ~1.4 ppm (¹H) and 28–30 ppm (¹³C).

- FT-IR : Carbamate C=O stretch at ~1690–1710 cm⁻¹. Deviations indicate hydrolysis or thermal degradation .

Methodological Considerations

- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to troubleshoot unexpected results. For example, if MS data conflicts with theoretical values, hypothesize incomplete deprotection or oxidation, then design controlled experiments to isolate variables .

- Experimental Design : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for reporting synthetic procedures, including molar ratios, reaction times, and purification methods. Use supplementary materials for extensive datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.